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Compound of Interest

Compound Name: Teoc-MeLeu-OH

Cat. No.: B8090397 Get Quote

The incorporation of N-methylated amino acids, such as N-Teoc-N-methyl-L-leucine (Teoc-
MeLeu-OH), into peptide sequences is a key strategy for enhancing therapeutic properties like

enzymatic stability, oral bioavailability, and cell permeability. The 2-

(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers an alternative to the more common

Fmoc and Boc strategies for the temporary protection of the α-amino group. The Teoc group is

notable for its unique cleavage condition using fluoride ions, which allows for an orthogonal

synthesis strategy in specific contexts. However, its sensitivity to acid requires careful

consideration in planning the overall protection scheme.

Due to the steric hindrance of the N-methyl group, the coupling of Teoc-MeLeu-OH requires

more potent activation reagents compared to their non-methylated counterparts. This protocol

outlines the key considerations and procedures for the successful incorporation of Teoc-
MeLeu-OH into a peptide sequence on a solid support.
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Property Value

Chemical Name
N-[[2-(trimethylsilyl)ethoxy]carbonyl]-N-methyl-L-

leucine

Abbreviation Teoc-MeLeu-OH

CAS Number 2411590-92-4

Molecular Formula C13H27NO4Si

Molecular Weight 289.44 g/mol

Appearance White to off-white solid

Storage
Powder: -20°C for 3 years. In solvent: -80°C for

6 months

Experimental Protocols
This protocol assumes a manual solid-phase synthesis. Adjustments may be necessary for

automated synthesizers.

Resin Selection and Preparation
Resin: Wang resin or 2-chlorotrityl chloride (2-CTC) resin are suitable for obtaining a C-

terminal carboxylic acid. Rink Amide resin can be used for a C-terminal amide.

Procedure:

Place the desired amount of resin in a reaction vessel.

Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide

(DMF) for 1 hour.

Drain the solvent after swelling.

First Amino Acid Coupling (Loading)
This protocol describes the loading of the first amino acid onto 2-CTC resin.
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Reagents:

Fmoc-protected amino acid (3 equivalents relative to resin loading capacity)

Diisopropylethylamine (DIEA) (9 equivalents)

Anhydrous DCM

Procedure:

Dissolve the Fmoc-amino acid in anhydrous DCM.

Add the solution to the swollen resin.

Immediately add DIEA to the mixture.

Agitate the mixture for 2 hours at room temperature.

To cap any remaining reactive sites, add a solution of DCM/Methanol/DIEA (80:15:5) and

agitate for 30 minutes.

Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

Dry the resin under vacuum.

Peptide Elongation Cycle: Incorporating Teoc-MeLeu-OH
This cycle consists of N-terminal deprotection of the resin-bound amino acid followed by the

coupling of Teoc-MeLeu-OH.

A. N-Terminal Fmoc Deprotection (if applicable)

Reagents: 20% piperidine in DMF.

Procedure:

Treat the resin with a 20% piperidine/DMF solution for 5 minutes.

Drain the solution.
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Repeat the treatment with fresh 20% piperidine/DMF for 15 minutes.

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

B. Teoc-MeLeu-OH Coupling

Due to the steric hindrance of N-methylated amino acids, specific coupling reagents are

recommended.

Coupling
Reagent

Equivalents
(vs. Resin
Capacity)

Base
(Equivalents)

Activation
Time

Coupling Time

HATU 4 DIEA (8) 5 min 1-4 hours

PyAOP 4 DIEA (8) 5 min 1-4 hours

PyBOP/HOAt 4 DIEA (8) 5 min 1-4 hours

Procedure (using HATU):

In a separate vessel, dissolve Teoc-MeLeu-OH (4 eq.) and HATU (4 eq.) in DMF.

Add DIEA (8 eq.) to the solution and allow it to pre-activate for 5 minutes at room

temperature.

Add the activated amino acid solution to the deprotected peptide-resin.

Agitate the mixture for 1-4 hours at room temperature.

Monitor the coupling completion using the Bromophenol Blue test, as the standard

ninhydrin test is not effective for N-methylated amines.

If the test is positive (blue/green resin beads), indicating incomplete coupling, drain the

solution and repeat the coupling step with a freshly prepared activated solution.

Once the coupling is complete (yellow resin beads), wash the resin with DMF (5x) and

DCM (3x).
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C. N-Terminal Teoc Deprotection

Reagents: 1 M Tetrabutylammonium fluoride (TBAF) in DMF.

Procedure:

Treat the Teoc-protected peptide-resin with the 1 M TBAF/DMF solution.

Agitate the mixture at room temperature. The reaction time can range from 30 minutes to a

few hours and should be optimized for the specific sequence.

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove the deprotection

reagents and byproducts.

Proceed to the next coupling cycle.

Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing any side-chain

protecting groups. The choice of cleavage cocktail depends on the resin and the side-chain

protecting groups used (typically acid-labile). The Teoc group is also susceptible to strong

acids.

Reagents: Cleavage cocktail, e.g., TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).

Procedure:

Wash the final peptide-resin with DCM and dry it under vacuum.

Add the cleavage cocktail to the resin in a fume hood.

Agitate the mixture for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the peptide.

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two

more times.
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Dry the crude peptide pellet under vacuum.

Purify the peptide using reverse-phase HPLC.
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Teoc Protecting Group Cleavage Mechanism
Caption: Cleavage mechanism of the Teoc protecting group via β-elimination.

Orthogonality of Protecting Groups
Caption: Conceptual relationship of protecting group orthogonality.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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